
3-((3,4-Dimethylphenyl)sulfonyl)-4-(4-(2-fluorophenyl)piperazin-1-yl)-6-methoxyquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((3,4-Dimethylphenyl)sulfonyl)-4-(4-(2-fluorophenyl)piperazin-1-yl)-6-methoxyquinoline is a useful research compound. Its molecular formula is C28H28FN3O3S and its molecular weight is 505.61. The purity is usually 95%.
BenchChem offers high-quality 3-((3,4-Dimethylphenyl)sulfonyl)-4-(4-(2-fluorophenyl)piperazin-1-yl)-6-methoxyquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-((3,4-Dimethylphenyl)sulfonyl)-4-(4-(2-fluorophenyl)piperazin-1-yl)-6-methoxyquinoline including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
1. Crystal Structure and Interaction Analysis
The crystal structures of compounds structurally related to the specified compound have been studied, revealing insights into their molecular interactions and packing. Ullah and Altaf (2014) investigated crystal structures of 1-aryl-4-(biarylmethylene)piperazines, related to the specified compound, and found extensive hydrogen bonding in some cases and C-H⋯O short contacts leading to one-dimensional networks in others (Ullah & Altaf, 2014).
2. Anticancer Potential
Lee et al. (2013) explored a novel compound structurally similar to the specified molecule, demonstrating its potential in inducing apoptosis of cancer cells, inhibiting tumor growth, and enhancing survival in tumor xenograft models. This study highlights the anticancer applications of such compounds (Lee et al., 2013).
3. Antioxidant Properties
Malík et al. (2017) studied the antioxidant properties of 2-alkoxyphenylcarbamic acid derivatives containing a piperazin-1-yl moiety. They found that these compounds exhibited promising antioxidant potential, comparable to reference drugs (Malík et al., 2017).
4. Antiviral Activity
Selvakumar et al. (2018) synthesized a series of sulfonamide and urea derivatives related to the specified compound and evaluated their antiviral activity. One of the derivatives exhibited higher antiviral activity than a commercial antiviral drug, showcasing the potential of such compounds in antiviral applications (Selvakumar et al., 2018).
5. Synthesis and Characterization for Receptor Studies
Lacivita et al. (2009) synthesized a series of 1-(2-methoxyphenyl)piperazine derivatives, demonstrating high 5-HT(1A) receptor affinity and good fluorescence properties. These findings suggest potential applications in receptor studies and imaging (Lacivita et al., 2009).
6. Synthesis Techniques for Structural Derivatives
Acharyulu et al. (2010) described the synthesis of quinazolin-4(3H)-one derivatives, structurally similar to the specified compound, highlighting advancements in synthetic techniques that could be applicable for the synthesis of related compounds (Acharyulu et al., 2010).
7. Biological Screening for Diverse Applications
Khan et al. (2019) synthesized and screened a series of derivatives for antibacterial, antifungal, and anthelmintic activity. Some compounds showed significant biological activities, indicating the broad spectrum of potential applications (Khan et al., 2019).
Eigenschaften
IUPAC Name |
3-(3,4-dimethylphenyl)sulfonyl-4-[4-(2-fluorophenyl)piperazin-1-yl]-6-methoxyquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28FN3O3S/c1-19-8-10-22(16-20(19)2)36(33,34)27-18-30-25-11-9-21(35-3)17-23(25)28(27)32-14-12-31(13-15-32)26-7-5-4-6-24(26)29/h4-11,16-18H,12-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBHDLESAWUHPRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2N4CCN(CC4)C5=CC=CC=C5F)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((3,4-Dimethylphenyl)sulfonyl)-4-(4-(2-fluorophenyl)piperazin-1-yl)-6-methoxyquinoline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

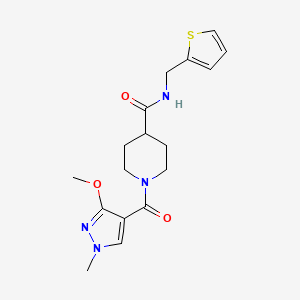

![N-[(2-chlorophenyl)methyl]-2-[4-(4-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2818653.png)
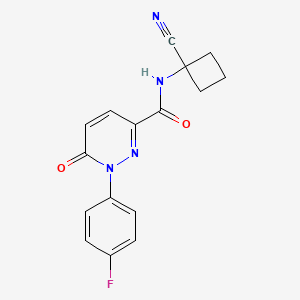
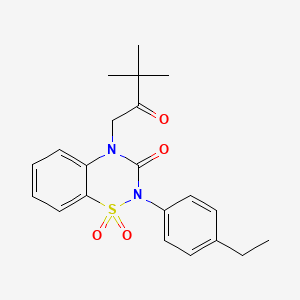
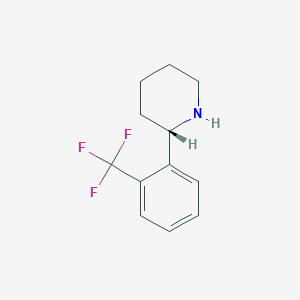
![N-{[5-[(2-chlorobenzyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methylene}-N-[(4-methoxybenzoyl)oxy]amine](/img/structure/B2818658.png)
![5-methyl-2-((2-(m-tolyloxy)ethyl)thio)-1H-benzo[d]imidazole](/img/structure/B2818659.png)
![4-(N,N-dimethylsulfamoyl)-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2818660.png)

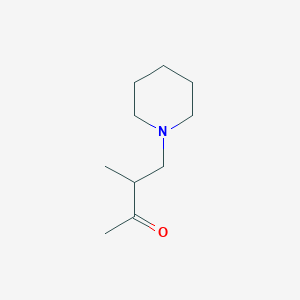
![3-(but-2-yn-1-yloxy)-5H,6H,7H-cyclopenta[c]pyridazine](/img/structure/B2818669.png)
![2-[1-[2-(Dimethylsulfamoylamino)ethyl]pyrazol-3-yl]pyrazine](/img/structure/B2818671.png)
![2-{[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]sulfanyl}acetic acid](/img/structure/B2818672.png)